molecular formula C8H6F5N B13321287 3,4-difluoro-N-(2,2,2-trifluoroethyl)aniline

3,4-difluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13321287
M. Wt: 211.13 g/mol
InChI Key: QWULFPZDDZLFRS-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine with the molecular formula C8H6F5N. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the nitrogen atom. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted anilines.

    Oxidation: Nitroanilines or nitrosoanilines.

    Reduction: Amines.

Scientific Research Applications

3,4-Difluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: Lacks the trifluoroethyl group, making it less hydrophobic and potentially less reactive in certain biological contexts.

    2,3-Difluoroaniline: Differently substituted, leading to variations in reactivity and interaction with biological targets.

    4-Fluoroaniline: Contains only one fluorine atom, resulting in different chemical and biological properties.

Uniqueness

3,4-Difluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of multiple fluorine atoms and the trifluoroethyl group. This structural arrangement imparts distinct chemical properties, such as increased hydrophobicity and enhanced ability to participate in hydrogen bonding, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

3,4-difluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6F5N/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

QWULFPZDDZLFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC(F)(F)F)F)F

Origin of Product

United States

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